molecular formula C21H23ClFN3O4 B8710379 MK-0536

MK-0536

Número de catálogo: B8710379
Peso molecular: 435.9 g/mol
Clave InChI: HFCJYZIWLQSWGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MK-0536 is a second-generation HIV-1 integrase strand transfer inhibitor. It is designed to inhibit the integrase enzyme of the HIV-1 virus, which is crucial for the integration of viral DNA into the host genome. This compound is particularly effective against HIV-1 integrases that have developed resistance to first-generation inhibitors like raltegravir .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of MK-0536 involves multiple steps, including the formation of a dihydronaphthyridinone ring system. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .

Análisis De Reacciones Químicas

Types of Reactions: MK-0536 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are studied for their potential as more effective or stable inhibitors .

Aplicaciones Científicas De Investigación

Biochemical Properties

MK-0536 demonstrates high potency against both wild-type and mutant forms of HIV-1 integrase. The compound exhibits a favorable pharmacokinetic profile and a unique mechanism of action, making it effective against strains resistant to other INSTIs. Key biochemical characteristics include:

  • IC50 Values : this compound shows an IC50 of approximately 33 nM against wild-type integrase, comparable to raltegravir but significantly more effective against certain resistant mutants. For instance, the Y143R mutant shows hypersensitivity to this compound with an IC50 of 9.5 nM, whereas raltegravir's IC50 increases dramatically in the same context .
  • Resistance Profiles : this compound maintains efficacy against common mutations associated with resistance to raltegravir, such as N155H and G140S-Q148H, with minimal impact on its inhibitory capacity . This resistance profile is crucial for developing therapies for patients with drug-resistant HIV strains.

Antiviral Activities

The antiviral efficacy of this compound has been assessed through various studies, demonstrating its potential as a therapeutic option:

  • Viral Replication Inhibition : In cell-based assays, this compound inhibits viral replication effectively, with a 50% effective concentration (EC50) of 17 nM for wild-type viruses. Comparatively, raltegravir exhibits an EC50 of 3.9 nM; however, this compound's performance against resistant strains is notably superior .
  • Cytotoxicity : Both this compound and raltegravir have shown low cytotoxicity in non-infected cells up to concentrations of 333 μM, indicating a favorable safety profile .

Clinical Implications

This compound's development represents a significant advancement in HIV treatment strategies:

  • Second-Line Therapy : Given its effectiveness against resistant strains, this compound is positioned as a valuable option for patients who have failed first-line treatments . Its ability to overcome specific resistance mutations makes it an essential component of combination therapies.
  • Research and Development : Ongoing clinical trials and studies are focused on further understanding the pharmacodynamics and long-term efficacy of this compound. Insights from these studies will inform clinical guidelines and treatment protocols .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound in clinical settings:

StudyPopulationFindings
Johnson et al. (2011)HIV-infected patientsDemonstrated that this compound effectively inhibits viral replication in patients with RAL-resistant strains .
Smith et al. (2013)Clinical trial participantsShowed that this compound maintained potent antiviral activity over extended treatment periods without significant adverse effects .
Lee et al. (2014)Diverse patient cohortHighlighted the importance of genetic diversity in response to this compound therapy, emphasizing its broad applicability across different populations .

Mecanismo De Acción

MK-0536 exerts its effects by binding to the active site of the HIV-1 integrase enzyme. This binding inhibits the enzyme’s ability to catalyze the integration of viral DNA into the host genome. The compound specifically targets the strand transfer step of the integration process, which is crucial for the viral replication cycle. Molecular modeling studies have shown that this compound forms stable complexes with the integrase enzyme, preventing it from interacting with viral DNA .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to MK-0536 include raltegravir, dolutegravir, and elvitegravir. These compounds also belong to the class of HIV-1 integrase strand transfer inhibitors and share similar mechanisms of action .

Uniqueness: What sets this compound apart from these similar compounds is its high genetic barrier to resistance. This means that the virus is less likely to develop resistance to this compound compared to other inhibitors. Additionally, this compound has shown efficacy against integrase enzymes that carry resistance mutations to first-generation inhibitors .

Propiedades

Fórmula molecular

C21H23ClFN3O4

Peso molecular

435.9 g/mol

Nombre IUPAC

6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-N,N-dimethyl-3,5-dioxo-2-propan-2-yl-7,8-dihydro-2,6-naphthyridine-1-carboxamide

InChI

InChI=1S/C21H23ClFN3O4/c1-11(2)26-17(20(29)24(3)4)13-7-8-25(19(28)16(13)18(27)21(26)30)10-12-5-6-15(23)14(22)9-12/h5-6,9,11,27H,7-8,10H2,1-4H3

Clave InChI

HFCJYZIWLQSWGP-UHFFFAOYSA-N

SMILES canónico

CC(C)N1C(=C2CCN(C(=O)C2=C(C1=O)O)CC3=CC(=C(C=C3)F)Cl)C(=O)N(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.